

# Nafithromycin structure-activity relationship

## SAR

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### Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

Cat. No.: S11214959

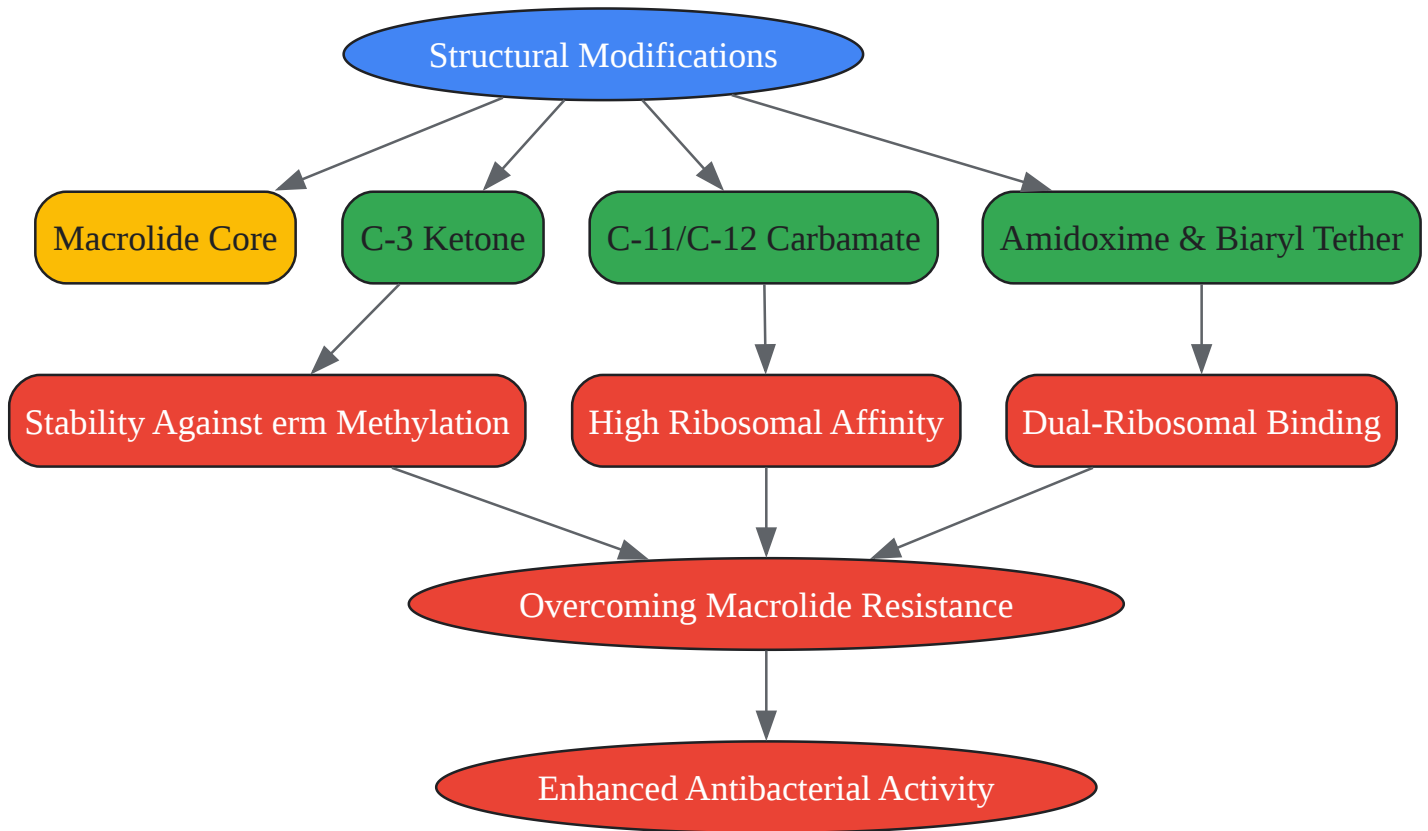
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## Core Structure & Key Modifications

The activity of **Nafithromycin** stems from specific structural innovations made to the classic macrolide scaffold. The table below summarizes the key modifications and their functional roles.

Structural Feature	Description	Functional Role in SAR
<b>C-3 Ketone Group</b>	Ketolide-defining feature; replaces the L-cladinose sugar found in classic macrolides [1].	Confers stability against macrolide-inducible resistance (erm-mediated methylation) and acid stability [1] [2].
<b>C-11/C-12 Cyclic Carbamate</b>	A fused ring system attached to the lactone core [1].	Serves as an anchor point for the extended side chain, positioning it for optimal interaction with the ribosomal target [1].
<b>Amidoxime Core &amp; Biaryl Tether</b>	An extended side chain comprising an amidoxime group connected to a 2-pyridine-1,3,4-thiadiazole biaryl system via a rigid four-atom spacer with a chiral (S)-configured methyl group and a cis double bond [1] [3].	Enables <b>dual-binding</b> to domains II and V of the 23S rRNA; enhances binding affinity and circumvents resistance from ribosomal methylation and efflux pumps [1] [2].

The following diagram illustrates the logical flow of how these structural features contribute to **Nafithromycin**'s enhanced efficacy.



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## Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here is a summary of the key experimental methodologies cited in the development of **Nafithromycin**.

- **In Vitro Minimum Inhibitory Concentration (MIC) Determinations** The core activity of **Nafithromycin** was established through **broth microdilution assays** according to standards set by the Clinical and Laboratory Standards Institute (CLSI). These experiments determined the MIC against a panel of clinically significant bacterial strains, including macrolide-resistant *Streptococcus pneumoniae* and *Haemophilus influenzae*. The results demonstrated that **Nafithromycin**'s MIC values

were significantly lower than those of older macrolides like azithromycin, confirming its superior potency against resistant pathogens [1] [4].

- **Ribosomal Binding and Competition Assays** The **dual-binding mechanism** to the bacterial ribosome was elucidated using competitive binding studies. These assays measured the compound's ability to displace other known ribosomal-binding agents from both **domain V** (the classic macrolide binding site) and **domain II** of the 23S rRNA. The results confirmed that the unique biaryl side chain of **Nafithromycin** facilitates strong additional interactions with domain II, which is a key factor in overcoming Erm-mediated resistance [1] [2].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling** In vivo studies, particularly in rodent models, were critical for establishing the drug's efficacy. The primary metrics evaluated were:
  - **Lung Tissue Penetration:** Measured by comparing drug concentrations in **epithelial lining fluid (ELF)** and **alveolar macrophages** to plasma levels after administration. **Nafithromycin** showed extensive accumulation in lung tissue, with concentrations far exceeding plasma levels and the MICs for target pathogens [1] [4].
  - **Efficacy Endpoints:** The **3-day treatment regimen** was validated in animal models of pneumonia. Efficacy was correlated with the time that the free drug concentration remains above the MIC (fT>MIC), supporting a once-daily dosing schedule [1].

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## References

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